molecular formula C15H13N3O4S B11603881 (2Z)-2-(3,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(3,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11603881
M. Wt: 331.3 g/mol
InChI Key: JGFCZHXVJKUSPM-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(3,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and a benzylidene group substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to ensure the desired (2Z) configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Thioethers or amines.

Scientific Research Applications

(2Z)-2-(3,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the benzylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (CAS No. not specified) is a thiazole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and anticonvulsant properties.

  • Molecular Formula : C15H13N3O4S
  • Molecular Weight : 331.35 g/mol
  • Structure : The compound features a thiazolo[3,2-b][1,2,4]triazine core with methoxy and methyl substituents that are critical for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds similar to this compound have shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell survival pathways. Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins such as Bcl-2 .
CompoundIC50 (µM)Cell Line
Doxorubicin< 0.5A-431
(Compound 13)< 0.5Jurkat

The above table summarizes the comparative potency of the compound against established anticancer drugs.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties:

  • Activity Spectrum : Studies have demonstrated that various thiazole compounds exhibit significant activity against bacterial strains with Minimum Inhibitory Concentrations (MIC) in the range of 6.25 µg/mL . The presence of electron-withdrawing groups on the phenyl ring enhances this activity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5

Anticonvulsant Activity

Preliminary studies suggest potential anticonvulsant effects:

  • Efficacy : Some thiazole derivatives have shown promise in reducing seizure activity in animal models. For example, certain analogs were effective in eliminating tonic extensor phases during induced seizures .

Case Studies

  • Study on Anticancer Activity :
    • A study published in MDPI investigated various thiazole derivatives and their cytotoxic effects on cancer cell lines. The results indicated that modifications to the thiazole structure significantly impacted the efficacy against different cancer types .
  • Antimicrobial Study :
    • Research conducted on new thiazolylamine derivatives highlighted their effectiveness against a range of bacterial strains. The study focused on structure-activity relationships (SAR) to optimize antimicrobial efficacy .

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C15H13N3O4S/c1-8-13(19)16-15-18(17-8)14(20)12(23-15)7-9-4-5-10(21-2)11(6-9)22-3/h4-7H,1-3H3/b12-7-

InChI Key

JGFCZHXVJKUSPM-GHXNOFRVSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.